molecular formula C12H14O2 B14510258 Methyl 2-benzylidenebutanoate CAS No. 64262-65-3

Methyl 2-benzylidenebutanoate

Cat. No.: B14510258
CAS No.: 64262-65-3
M. Wt: 190.24 g/mol
InChI Key: GUADLLHZEACRPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-benzylidenebutanoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in both natural and synthetic applications. This compound is characterized by its benzylidene group attached to a butanoate ester, making it a unique molecule with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-benzylidenebutanoate can be synthesized through a nucleophilic acyl substitution reaction. The most versatile method involves the reaction of an acid chloride with an alcohol. In this case, benzylidene chloride reacts with methyl butanoate in the presence of a base to form the desired ester .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes use acid chlorides and alcohols under controlled conditions to ensure high yield and purity. The reaction is often catalyzed by acids or bases to speed up the process and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-benzylidenebutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-benzylidenebutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-benzylidenebutanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The benzylidene group can also interact with cellular components, leading to potential biological effects .

Comparison with Similar Compounds

    Methyl butanoate: A simpler ester with similar chemical properties but lacking the benzylidene group.

    Benzylidene derivatives: Compounds with similar benzylidene groups but different ester or acid components.

Uniqueness: Methyl 2-benzylidenebutanoate is unique due to its combination of the benzylidene group and the butanoate ester, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2-benzylidenebutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-11(12(13)14-2)9-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUADLLHZEACRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50707178
Record name Methyl 2-benzylidenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64262-65-3
Record name Methyl 2-benzylidenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.